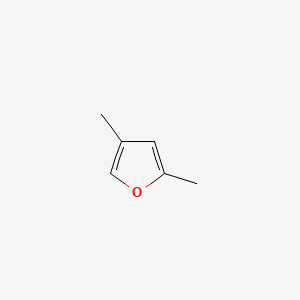

2,4-Dimethylfuran

Overview

Description

Synthesis Analysis

The synthesis of 2,4-Dimethylfuran (DMF) typically involves catalytic processes converting lignocellulosic biomass into this valuable compound. Recent studies have focused on the efficient production of DMF through catalyst reactions, highlighting the potential of DMF as a biofuel due to its similar physicochemical properties to conventional fuels. The process emphasizes the importance of optimizing synthesis pathways for cost-effectiveness and environmental sustainability (Nguyen et al., 2021).

Molecular Structure Analysis

While specific articles detailing the molecular structure analysis of this compound in isolation were not identified in the current search, the molecular structure of DMF plays a critical role in its physicochemical properties and its suitability as a biofuel. The compound's structure contributes to its higher energy content and stability, making it a promising alternative to traditional fossil fuels.

Chemical Reactions and Properties

DMF undergoes various chemical reactions, particularly combustion processes relevant to its application in engines. It has been studied for its performance in both spark and compression ignition engines, showing potential for better engine-out emissions compared to pure gasoline or diesel fuel without compromising performance. The combustion mechanism and emission formation from DMF also highlight its environmental advantages (Hoang et al., 2020).

Physical Properties Analysis

The physical properties of DMF, including its boiling point, density, and energy content, are conducive to its use as a biofuel. These properties closely align with those of petroleum-based fuels, facilitating its potential integration into existing fuel infrastructure with minimal adjustments.

Chemical Properties Analysis

Chemically, DMF is characterized by its stability and reactivity under combustion conditions. Its chemical properties, such as octane rating and miscibility with conventional fuels, contribute to its appeal as a blending component in biofuel applications. The oxidation and pyrolysis mechanisms of DMF under various conditions have been a subject of study, providing insight into its behavior and emissions when used as a fuel (Le et al., 2020).

Scientific Research Applications

Biofuel and Energy Applications

Biofuel Candidate

2,5-Dimethylfuran (DMF), a derivative of 2,4-Dimethylfuran, shows promise as a biofuel due to its high energy density and potential to reduce air pollution and global fossil fuel shortage. DMF can be produced from renewable biomass, particularly cellulose, and has characteristics that surpass low-carbon alcohols like ethanol and n-butyl alcohol. It can be directly used in spark ignition engines or mixed with gasoline and diesel to reduce soot emissions. However, challenges remain in commercializing this process, including increasing oil supply system loads, reducing NOx emissions, and understanding DMF's detailed combustion mechanism (Qian et al., 2015).

Enhanced Combustion Properties

Studies have shown that DMF demonstrates superior combustion properties compared to traditional fuels. For instance, the laminar burning velocities of DMF are higher than those of iso-octane, indicating potential for more efficient fuel combustion. This enhanced performance makes DMF a viable additive for improving fuel efficiency in various engine types (Tian et al., 2010).

Emission Reduction

Utilization of DMF in engines could lead to significant reductions in soot and other harmful emissions. For example, blending DMF with diesel shows potential to reduce particulate matter emissions, thus contributing to cleaner and more environmentally friendly transportation solutions (Wei et al., 2017).

Chemical Synthesis and Industrial Applications

Catalytic Conversion Processes

DMF can be obtained through catalytic hydrogenolysis of biomass-derived intermediates like 5-hydroxymethylfurfural (HMF). This process involves novel catalytic systems, including noble and non-noble metal-based catalysts, and represents a significant area of study in green chemistry (Wang et al., 2019).

Potential in Polymer Industry

DMF is actively pursued in the polymer industry as it can serve as an intermediate for terephthalate polymers. The versatility of DMF in various chemical reactions, such as cycloaddition, further underscores its potential in industrial applications (Harmata et al., 2003).

Green Chemistry

The efficient production of DMF from renewable sources like fructose represents a shift towards sustainable and environmentally friendly chemical processes. This aligns with the principles of green chemistry, emphasizing reduced environmental impact and enhanced efficiency in chemical production (Upare et al., 2015).

Analytical Chemistry Applications

- Internal Standard for Quantitation: 2,5-Dimethylfuran (DMFu), related to this compound, has been used as an internal standard for quantitating unknown samples in 1H NMR spectroscopy. Its distinct chemical shifts and low reactivity make it suitable for accurate and precise analytical measurements (Gerritz & Sefler, 2000).

Mechanism of Action

Safety and Hazards

The European Food Safety Authority (EFSA) has conducted a scientific evaluation on the risk to human health of the presence of furan and methylfurans (2-methylfuran, 3-methylfuran, and 2,5-dimethylfuran) in food . The highest exposures to furan were estimated for infants, mainly from ready-to-eat meals .

Future Directions

properties

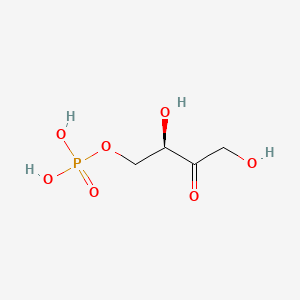

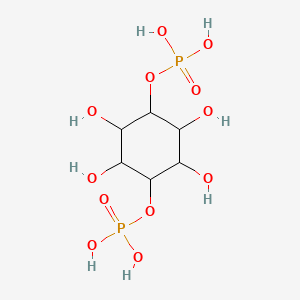

IUPAC Name |

2,4-dimethylfuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O/c1-5-3-6(2)7-4-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AABTWRKUKUPMJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CO1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50190602 | |

| Record name | Furan, 2,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50190602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

94.00 °C. @ 760.00 mm Hg | |

| Record name | 2,4-Dimethylfuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032965 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

3710-43-8 | |

| Record name | 2,4-Dimethylfuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3710-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethylfuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003710438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furan, 2,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50190602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-DIMETHYLFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WWC3WDX33J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4-Dimethylfuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032965 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes the structure of 2,4-dimethylfuran so interesting?

A1: this compound possesses a unique disubstitution pattern in its five-membered furan ring. This specific arrangement is highly desirable for various chemical applications but poses significant challenges in synthesis. []

Q2: How can this compound be synthesized?

A2: this compound can be produced from the more readily available isomer, 2,5-dimethylfuran, using a continuous process in a zeolite packed-bed flow reactor. [] This method offers a promising route for the valorization of biomass-derived molecules.

Q3: What type of catalyst is most effective for the isomerization of 2,5-dimethylfuran to this compound?

A3: Zeolites, specifically Ga-silicate (MFI type), have demonstrated superior performance compared to aluminum-containing ZSM-5 in catalyzing this isomerization. Ga-silicate exhibits higher selectivity towards this compound and experiences slower deactivation, making it a more efficient catalyst. []

Q4: How does the isomerization reaction proceed inside the zeolite catalyst?

A4: Density Functional Theory (DFT) calculations suggest that the reaction takes place within the zeolite channels. The acid sites present in the zeolite facilitate proton transfer, which is followed by the migration of a methyl group, ultimately leading to the formation of this compound from 2,5-dimethylfuran. []

Q5: Beyond its unique structure, what other properties make this compound significant?

A5: Research suggests that this compound, alongside other compounds like 2-methylfuran and n-alkanes, could potentially serve as a biochemical fossil. These compounds have been identified in the kerogen of ancient stromatolites. While further investigation is necessary to confirm their origin, their presence hints at the possibility of them being remnants of ancient carbohydrates dating back billions of years. []

Q6: Has this compound been found in any other natural sources?

A6: Yes, this compound has been identified as a volatile component in liquid smoke flavoring preparations derived from ingredients used in smoking large yellow croaker fish. These ingredients include black tea leaves, bread flour, and sugar. This finding suggests that this compound contributes to the characteristic flavor profile of the liquid smoke. []

Q7: Can this compound be used as a building block in organic synthesis?

A7: Absolutely. This compound serves as a versatile starting material in various synthetic applications. For instance, it has been utilized in the total synthesis of (±)-citreoviral, a natural product with potential biological activity. [] Additionally, it has been employed in the development of new approaches for synthesizing the side chain of mycolactones A and B, compounds of significant interest in medicinal chemistry. []

Q8: How does this compound behave in Diels-Alder reactions?

A8: this compound readily undergoes Diels-Alder reactions, demonstrating its versatility in constructing complex molecules. For example, it acts as a diene in its reaction with 1-cyanovinyl acetate, producing a Diels-Alder adduct. This adduct serves as a key intermediate in the stereoselective synthesis of various compounds, including derivatives of 2,4,6-trimethylcyclohex-4-ene-1,3-diol. These compounds hold potential as valuable building blocks for synthesizing polypropionate fragments containing four contiguous stereogenic centers. []

Q9: Are there any studies exploring the reactivity of this compound with other dienophiles?

A9: Yes, researchers have investigated the chemo- and site-selectivity of 1,1-bis(3,5-dimethyl-2-furyl)ethene (derived from this compound) in cycloaddition reactions. This polyene reacts with various dienophiles, including maleic anhydride, benzoquinone, and 1-cyanovinyl acetate, exclusively forming Diels-Alder adducts. [] Interestingly, it displays different regioselectivities with didehydrobenzene (benzyne) and dimethyl acetylenedicarboxylate, highlighting the influence of the dienophile on the reaction outcome. []

Q10: Can you provide an example where this compound acts as a building block in a multi-step synthesis?

A10: Certainly. A notable example is the stereoselective synthesis of (–)-xyloketal D and its enantiomer. This process leverages the reaction of an ortho-quinone methide with (4R)- and (4S)-4,5-dihydro-2,4-dimethylfuran. This diastereoselective inverse electron demand Diels–Alder reaction highlights the utility of this compound in constructing complex natural products. []

Q11: Are there any applications of this compound in materials chemistry?

A11: While the provided research doesn't delve into material-specific applications of this compound, its use as a building block in synthesizing complex molecules with multiple stereocenters suggests potential applications in materials science. The ability to control the stereochemistry of molecules is crucial in designing materials with specific properties. Further research could explore this avenue.

Q12: What is the significance of studying the ozonolysis of this compound?

A12: The ozonolysis of this compound, along with other methylated furans, provides valuable insights into the reactivity of bonds within the furan ring system. This research helps to understand the mechanism of ozone attack and the formation of various products, including dicarbonyl compounds like methylglyoxal. These findings are crucial for various applications, including atmospheric chemistry and the development of new synthetic methodologies. []

Q13: Can this compound be analyzed in complex mixtures?

A13: Yes, advanced analytical techniques allow for the detection and quantification of this compound in complex mixtures. For example, a combination of time-resolved Fourier transform infrared spectroscopy and ion–molecule-reaction mass spectrometry (IMR-MS) has been successfully employed to analyze this compound and its conversion products in real-time during catalytic reactions. This approach allows researchers to study reaction kinetics and selectivity under dynamic conditions. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

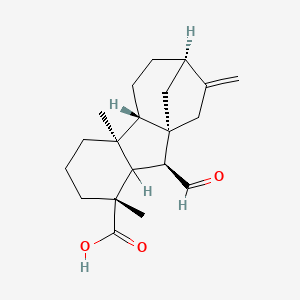

![N-[2-(2-iodophenoxy)ethyl]cyclopropanamine](/img/structure/B1205681.png)

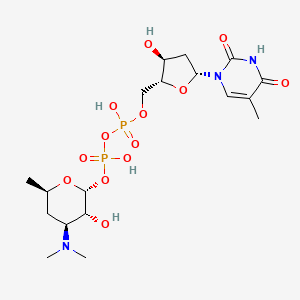

![(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3S,5R)-5-hydroxy-4-oxo-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B1205699.png)

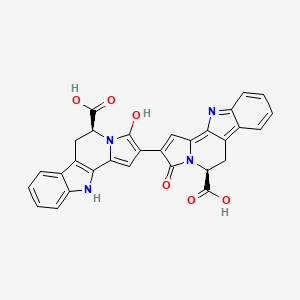

![(3aS,5aR,9aS,9bS)-5a-methyl-3,9-dimethylidene-3a,4,5,6,7,8,9a,9b-octahydrobenzo[g][1]benzofuran-2-one](/img/structure/B1205702.png)